molecular formula C24H31N7 B1418212 2-(4-Isobutylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine CAS No. 1171156-59-4

2-(4-Isobutylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine

Cat. No. B1418212
M. Wt: 417.5 g/mol
InChI Key: HNNGKSXTUDPXFI-UHFFFAOYSA-N
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Description

2-(4-Isobutylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine is a useful research compound. Its molecular formula is C24H31N7 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Isobutylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Isobutylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Piperazine Derivatives in Research

Piperazine derivatives, due to their structural diversity, are explored in pharmaceutical research for their potential therapeutic effects. For example, arylpiperazine derivatives have been clinically applied in treating conditions like depression, psychosis, and anxiety. Their metabolism, including N-dealkylation to form 1-aryl-piperazines, is a significant area of study. These metabolites are known for their variety of effects related to serotonin receptors, although their complete pharmacological profiles are still under investigation (Caccia, 2007).

Pyrazolo[1,5-a]pyrimidine in Medicinal Chemistry

The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its 'privileged' status in drug discovery, offering a foundation for developing drug-like candidates with a broad range of medicinal properties, including anticancer, anti-inflammatory, and anti-infectious activities. Structure-activity relationship (SAR) studies focusing on this scaffold can provide valuable insights for medicinal chemists aiming to develop potential drug candidates using this core structure (Cherukupalli et al., 2017).

Benzimidazole Derivatives and Proton Pump Inhibition

Benzimidazole derivatives, such as omeprazole and rabeprazole, are well-documented for their role as proton pump inhibitors (PPIs) in treating acid-related disorders like gastroesophageal reflux disease (GERD) and peptic ulcer disease. These compounds inhibit the H+,K+-ATPase enzyme in gastric parietal cells, effectively reducing gastric acid secretion. The pharmacological profiles of these PPIs, including their absorption, metabolism, and therapeutic efficacy, are critical areas of research. For instance, rabeprazole is noted for its rapid onset of action and potent inhibition of acid secretion, demonstrating the importance of understanding the unique characteristics of each PPI (Williams & Pounder, 1999).

properties

IUPAC Name

4-(4-methylphenyl)-13-[4-(2-methylpropyl)piperazin-1-yl]-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,5,10,12-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N7/c1-17(2)15-29-10-12-30(13-11-29)24-26-14-19-8-9-25-23-21(22(19)27-24)16-31(28-23)20-6-4-18(3)5-7-20/h4-7,14,16-17H,8-13,15H2,1-3H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNGKSXTUDPXFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C3C4=NC(=NC=C4CCNC3=N2)N5CCN(CC5)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Isobutylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Isobutylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine
Reactant of Route 2
Reactant of Route 2
2-(4-Isobutylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine
Reactant of Route 3
Reactant of Route 3
2-(4-Isobutylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine
Reactant of Route 4
Reactant of Route 4
2-(4-Isobutylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine
Reactant of Route 5
2-(4-Isobutylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine
Reactant of Route 6
2-(4-Isobutylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine

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